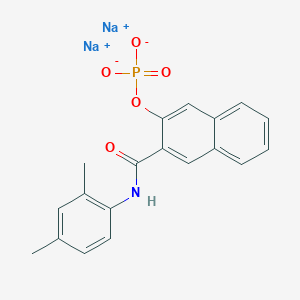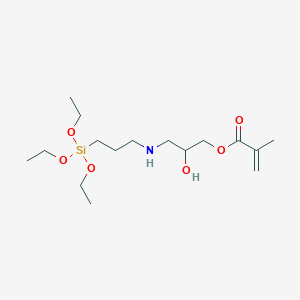
N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane
Descripción general
Descripción
“N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane” is a type of siloxane macromonomer. It contains a polymerizable group such as methacrylate, acrylate, or vinyl on the alpha or omega terminus of a polydimethylsiloxane . It is often used to improve oxygen permeability, release, emollient, or low-temperature properties associated with silicones .
Synthesis Analysis
The synthesis of this compound involves the copolymerization of silicone macromonomers with monomers such as methyl methacrylate (MMA), hydroxyethylmethacrylate (HEMA), or dimethylacrylamide (DMA) . The process of “living” anionic ring opening polymerization (AROP) is often used, which has been dedicated to forming block polymers .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a polydimethylsiloxane backbone with a polymerizable group such as methacrylate, acrylate, or vinyl on the alpha or omega terminus . The molecular weight is typically less than 5000 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the copolymerization of silicone macromonomers with other monomers . If the polysiloxane domain is too large, molecular phase separation can occur, reducing mechanical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It has a high pendant siloxane content, but few trimethylsiloxy terminating groups . This compound is often used in applications where a greater degree of hydrophilicity is required than can be obtained from linear polysiloxanes and polysiloxane block polymers .Aplicaciones Científicas De Investigación
- Application : MAHPS has been used to create high-performance holographic gratings. Researchers have investigated its correlation with polymerization kinetics, LC phase separation, and polymer gel point . Additionally, doping conductive fullerene particles into polyurethane acrylate oligomers reduces droplet coalescence of LC and lowers operating voltage .
- Observation : A diffraction efficiency of 85% was achieved using 60–70 wt% of 3-N-(2-methacryloxyethoxycarbonyl)aminopropyltriethoxysilane, despite some volume shrinkage .
Holographic Polymer Dispersed Liquid Crystal (HPDLC) Systems
Stable Holographic Gratings
Photochromic Materials
Mecanismo De Acción
Target of Action
N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane is a type of silicone macromonomer . Its primary targets are other macromolecular structures where it is desirable to incorporate siloxane units to improve properties such as oxygen permeability, release, emollient or low temperature properties associated with silicones .
Mode of Action
This compound interacts with its targets by copolymerizing with other acrylate monomers . The methacryloxypropyl group in the compound allows it to readily copolymerize with these monomers, facilitating its incorporation into the macromolecular structure .
Biochemical Pathways
The compound affects the biochemical pathways involved in polymerization. Specifically, it participates in “living” anionic ring opening polymerization (AROP), a process dedicated to forming block polymers . This process allows the compound to be incorporated into the macromolecular structure, enhancing its properties.
Result of Action
The result of the compound’s action is the formation of a copolymer with enhanced properties. For example, it can increase the properties generally associated with silicones without sacrificing mechanical properties and without forming microdomains of polysiloxanes, which can compromise both optical and mechanical properties .
Direcciones Futuras
The future directions for this compound involve further increasing the properties generally associated with silicones without sacrificing mechanical properties and without forming microdomains of polysiloxanes, which can compromise both optical and mechanical properties . This includes the development of new dual functional macromers, with both asymmetric and symmetric structures .
Propiedades
IUPAC Name |
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6Si/c1-6-21-24(22-7-2,23-8-3)11-9-10-17-12-15(18)13-20-16(19)14(4)5/h15,17-18H,4,6-13H2,1-3,5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXOKXVIWTINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCC(COC(=O)C(=C)C)O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96132-98-8 | |
| Record name | N-(3-METHACRYLOXY-2-HYDROXYPROPYL)-3-AMINOPROPYLTRIETHOXYSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






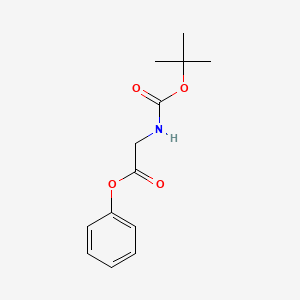
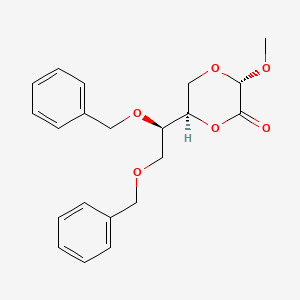
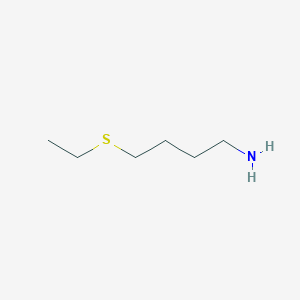
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
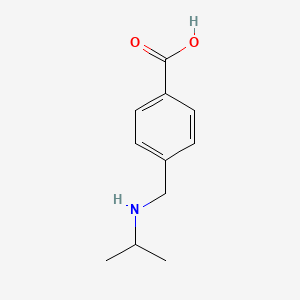
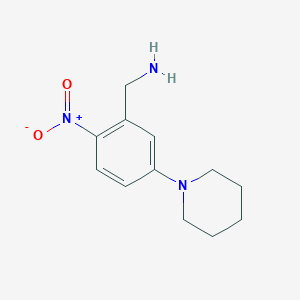

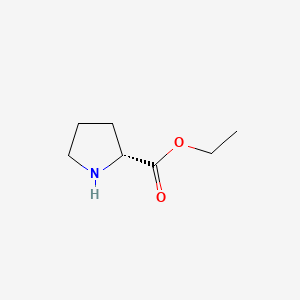

![8-Ethynyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3175948.png)
